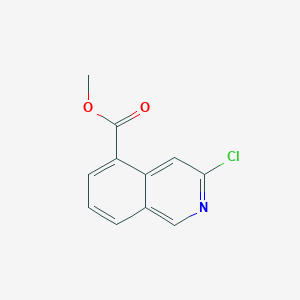

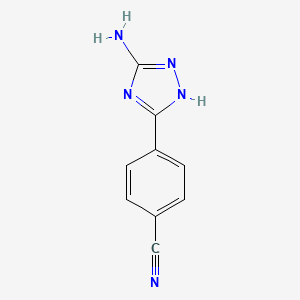

4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

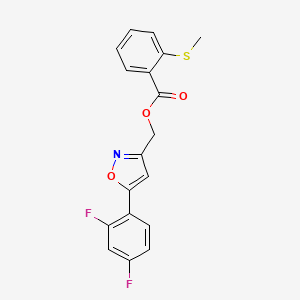

“4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile” is a compound that belongs to the class of organic compounds known as 1,2,4-triazoles . These are organic compounds containing 1,2,4-triazole as a portion of the molecule. This is a five-membered aromatic ring with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a topic of interest due to their wide range of biological properties . The synthesis often involves the use of starting materials such as succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .Molecular Structure Analysis

The molecular formula of “4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile” is C9H7N5 . The structure of 1,2,4-triazole derivatives is characterized by the presence of a five-membered aromatic ring with three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis

1,2,4-triazole derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents . The reaction between triazole and various alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide and chloroacetamide has also been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile” include a molecular weight of 185.19 . Other properties such as melting point, boiling point, density, and refractive index are predicted to be 175.16° C, 496.8° C at 760 mmHg, 1.4 g/cm3, and n20D 1.69 respectively .Applications De Recherche Scientifique

Anticancer Properties

The synthesis and evaluation of novel 1,2,4-triazole derivatives, including 4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile , have revealed promising anticancer activity . These compounds were tested against human cancer cell lines (MCF-7, Hela, and A549) using the MTT assay. Notably, compounds 7d, 7e, 10a, and 10d exhibited cytotoxic activity against Hela cells at concentrations lower than 12 μM. Additionally, these derivatives demonstrated selectivity for cancerous cells while sparing normal cells.

Antibiotic Synthesis

4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile: serves as a building block for preparing antibiotics . Its unique structure contributes to the development of antimicrobial agents, which play a crucial role in combating bacterial infections.

Antifungal Agents

The 1,2,4-triazole core has been incorporated into several clinically important antifungal drugs, including itraconazole , posaconazole , and voriconazole . These compounds exhibit potent activity against fungal pathogens and are widely used in clinical therapy.

Gene Expression Modulation

Compound I, which contains the 1,2,4-triazole moiety, can affect gene expression . Researchers have explored its potential in regulating gene function, making it a valuable tool in molecular biology and drug discovery.

Complex 3D Networks

In crystal structures, the extensive hydrogen bonding interactions between cations and anions involving 5-amino-1H-1,2,4-triazole-3-carbohydrazide (a related compound) lead to complex 3D networks. These networks contribute to high density, insensitivity, and thermal stability .

Mécanisme D'action

While the specific mechanism of action for “4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile” is not mentioned in the available data, it’s worth noting that 1,2,4-triazole derivatives have been found to possess a wide range of biological activities. They have been reported to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and other activities .

Safety and Hazards

While specific safety and hazard information for “4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile” is not available, it’s important to handle all chemicals with care and take necessary precautions. For example, avoid dust formation, ensure adequate ventilation, and use personal protective equipment as required .

Propriétés

IUPAC Name |

4-(3-amino-1H-1,2,4-triazol-5-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-5-6-1-3-7(4-2-6)8-12-9(11)14-13-8/h1-4H,(H3,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHAZVZBOZFDFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2776283.png)

![2-((8-(furan-2-yl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2776288.png)

![6-butyl-3-[(4-phenylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2776290.png)

![3-[[Cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2776297.png)

![N-(2-(diethylamino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2776298.png)

![1-(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2776304.png)

![(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol](/img/structure/B2776305.png)